3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
IUPAC Name |
3-thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-7(14-5-1)9-12-11-8-6-10-3-4-13(8)9/h1-2,5,10H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAMXGKEXVCNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CS3)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with 1,2-diketones, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyrazine nitrogen atoms participate in nucleophilic substitution, particularly under acidic or basic conditions.
-
Thiophene-directed electrophilic substitution :
The thiophene ring undergoes halogenation and nitration at the 5-position due to its electron-rich nature. For example: -
Pyrazine ring alkylation :
The pyrazine nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C to form N-alkylated derivatives (yield: 60–75%) .
Cyclization and Ring-Opening Reactions
The triazolo-pyrazine core facilitates cyclization with bifunctional reagents:
-
Formation of fused heterocycles :
Reaction with thioglycolic acid under reflux yields a thiazolo-triazolo-pyrazine hybrid (Table 1). -
Pyrazine ring reduction :
Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the pyrazine ring to a piperazine derivative, enhancing solubility .
Acylation and Sulfonation
The secondary amine in the pyrazine ring reacts with acylating agents:
-
N-Acylation :
Acetic anhydride in pyridine selectively acylates the pyrazine nitrogen (yield: 85%) . -
Sulfonation :
Thiophene-directed sulfonation with chlorosulfonic acid produces a sulfonic acid derivative (yield: 70%) .
Metal-Catalyzed Cross-Coupling Reactions
The thiophene and triazole rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Palladium-catalyzed coupling :
Acid-Base Reactivity
The compound exhibits pH-dependent tautomerism in the triazole ring and forms stable salts:
-
Hydrochloride salt formation : Reaction with HCl in EtOH yields a crystalline hydrochloride salt (m.p. 215–217°C) .
-
Deprotonation : Treatment with NaH in THF generates a nucleophilic anion for further alkylation .
Oxidation Reactions
-
Thiophene ring oxidation :
Oxidation with m-CPBA selectively converts the thiophene to a sulfoxide (yield: 55%) or sulfone (yield: 40%) . -
Triazole ring stability : Resists oxidation under mild conditions (H₂O₂, 25°C) but degrades with KMnO₄.
Key Research Findings
-
Antibacterial activity : Derivatives with electron-withdrawing groups (e.g., NO₂, Br) on the thiophene ring showed enhanced activity against S. aureus (MIC: 2–4 µg/mL) .
-
c-Met kinase inhibition : N-Acylated analogs demonstrated nanomolar IC₅₀ values in cancer cell lines .
-
Solubility enhancement : Reduction of the pyrazine ring improved aqueous solubility by 10-fold .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have shown that 3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibits significant anticancer properties. For instance, a study demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range. The compound's mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies indicated that it possesses activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, suggesting potential for development as a new antimicrobial agent.
Neuroprotective Effects
Research has indicated that this compound may offer neuroprotective benefits. Animal models of neurodegenerative diseases showed improved cognitive function and reduced markers of oxidative stress when treated with this compound. This opens avenues for its use in treating conditions such as Alzheimer's disease.
Materials Science Applications
Organic Electronics
In materials science, this compound has been incorporated into organic electronic devices. Its semiconducting properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have reported enhanced charge mobility and stability when used as an active layer material.
Polymer Composites
The compound is also explored as a dopant in polymer composites to improve electrical conductivity. Research indicates that incorporating this triazole derivative into polymers like polyaniline results in composites with significantly enhanced electrical properties.
Agricultural Chemistry Applications
Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. Field trials demonstrated effectiveness against common pests such as aphids and whiteflies. The compound's mode of action appears to disrupt the nervous system of these pests.
Data Tables
Case Studies
- Anticancer Study : A recent investigation into the effects of this compound on breast cancer cell lines revealed a dose-dependent decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates and confirmed the compound's potential as a lead candidate for further development.
- Organic Solar Cells : In a collaborative research project focused on developing efficient organic solar cells using this compound as an active layer material showed an increase in power conversion efficiency by 15% compared to traditional materials. This advancement highlights the compound's utility in renewable energy applications.
- Pesticide Development : A field trial conducted on tomato crops treated with formulations containing this compound demonstrated a significant reduction in pest populations without adversely affecting beneficial insects.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The 3-position substitution on the triazolo-pyrazine scaffold is critical for modulating physicochemical and biological properties. Key analogs and their substituents include:
*Calculated based on formula.
Key Observations :
- Thiophen-2-yl vs.
- Molecular Weight : The target compound (220.25 g/mol) is intermediate in size compared to analogs, balancing bioavailability and target engagement.
Renin Inhibitors (Triazolo-Pyrazines with Transition-State Mimetics)
- Compound 19c (ACDFOPA-based): Demonstrated nanomolar potency (IC₅₀ = 1.6 nM) and marked blood pressure reduction intravenously but lacked oral efficacy .
P2X7 Receptor Antagonists
- Compound 25 : A phenyl-substituted triazolo-pyrazine showed high affinity for human and rat P2X7 receptors (IC₅₀ = 9 nM and 42 nM, respectively) and achieved 80% brain receptor occupancy in rats at 10 mg/kg orally .
Anticonvulsant Agents
- 3-(2-Fluorobenzyl)-8-(methylamino)…pyrazine: Achieved ED₅₀ = 3 mg/kg against maximal electroshock-induced seizures in rats, highlighting the importance of fluorinated benzyl groups for potency .
Biological Activity
3-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolo[4,3-a]pyrazines, which have been explored for various pharmacological properties including antibacterial, antifungal, anticancer, and antitubercular activities. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
- CAS Number : 1159522-45-8
- Molecular Formula : C9H8N4S
- Molecular Weight : 206.26 g/mol
- Structure : The compound contains a thiophene ring fused with a triazolo-pyrazine structure, contributing to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance:
- In a synthesis study of various derivatives, it was found that several compounds exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, one derivative showed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2e | 32 | Staphylococcus aureus |
| 2e | 16 | Escherichia coli |
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been investigated. A study focusing on the synthesis of related compounds reported significant cytotoxic effects against various cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3c | 6.66 | HCT116 |
Antitubercular Activity
The search for new anti-tubercular agents has led to the exploration of triazolo[4,3-a]pyrazine derivatives. A series of compounds were designed and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives showed IC50 values ranging from 1.35 to 2.18 µM .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 6a | 1.35 | Anti-tubercular |
| 6e | 2.18 | Anti-tubercular |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the triazolo[4,3-a]pyrazine scaffold can significantly influence biological activity:
- Compounds with longer alkyl chains at specific positions exhibited enhanced antibacterial properties compared to those with aromatic groups.
- Electron-donating groups on phenyl-substituted compounds were found to favor antibacterial activity due to increased lipophilicity and better interaction with bacterial cell membranes .
Case Studies
- Study on Antibacterial Properties : A comprehensive evaluation of various triazolo[4,3-a]pyrazine derivatives revealed that structural modifications could enhance their efficacy against resistant bacterial strains.
- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives triggered apoptosis in cancer cells through mitochondrial pathways by regulating proteins such as Bax and Bcl2 .
Q & A
Q. What are the key synthetic routes for 3-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization of hydrazine derivatives with pyrazine precursors. A common approach involves deprotection of tert-butyl carbamate intermediates using HCl in ethanol (e.g., 1.25M HCl/EtOH in DCM, yielding 61% after chromatography) . Alternative routes use carbonyldiimidazole (CDI) to activate carboxylic acids, followed by refluxing with hydrazinopyrazinones in DMF for 24 hours, achieving yields up to 87% after recrystallization . Reaction conditions such as solvent choice (DCM vs. DMF), temperature (reflux vs. room temperature), and purification methods (chromatography vs. recrystallization) critically impact purity and yield.
Q. How is structural characterization performed post-synthesis to confirm the compound’s identity?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry. For example, ¹H NMR in CDCl₃ reveals distinct peaks for NH₂ groups (~4.35 ppm) and aromatic protons (7.14–7.50 ppm), while ¹³C NMR confirms carbonyl (165–168 ppm) and heterocyclic carbons . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₁₁N₃O₂S requires 225.07 g/mol). X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) may resolve tautomeric ambiguities in fused triazole-pyrazine systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity for scaled-up production?
- Methodological Answer : Optimization involves screening catalysts (e.g., HCl vs. TFA for deprotection), solvent polarity (DCM vs. MeOH), and stoichiometric ratios. For example, increasing HCl equivalents from 1.25M to 2M improved deprotection efficiency in tert-butyl carbamate derivatives . Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 1–2 hours) while maintaining yields . Purity is enhanced via gradient chromatography (SiO₂, 10% MeOH/DCM) or fractional recrystallization from DMFA/i-propanol mixtures .
Q. What strategies are used to study structure-activity relationships (SAR) for biological activity?
- Methodological Answer : SAR studies involve systematic substitution at the triazole (position 3) and pyrazine (position 8) rings. For example:
- P2X7 Antagonism : Introducing 2-fluorophenyl or 2,6-difluorobenzyl groups at position 3 enhances IC₅₀ values (e.g., 9 nM for human P2X7) and blood-brain barrier permeability .
- Anticonvulsant Activity : Methylamino or benzyl substitutions at position 8 improve ED₅₀ values (3 mg/kg in rat MES models) while reducing emetic side effects .
- Computational Modeling : SwissADME predicts logP (lipophilicity) and drug-likeness, while molecular docking identifies key interactions (e.g., hydrogen bonding with P2X7 receptor residues) .
Q. How should researchers address contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. For example, a compound with high in vitro P2X7 affinity (IC₅₀ = 9 nM) may show reduced in vivo efficacy due to poor BBB penetration. Solutions include:
- Prodrug Design : Adding lipophilic groups (e.g., trimethylsilyl ethers) to enhance permeability .
- Pharmacokinetic Profiling : Measuring plasma half-life (t₁/₂) and brain-to-plasma ratios in rodents .
- Metabolite Identification : LC-MS/MS analysis detects oxidative metabolites that may alter activity .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) model electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity. SwissADME calculates parameters like topological polar surface area (TPSA) to assess BBB penetration . For P2X7 antagonists, docking into homology models (based on zebrafish P2X4 structures) identifies critical residues (e.g., Lys⁶³, Phe⁹⁵) for hydrogen bonding and π-π stacking .
Q. How does the compound’s stability vary under different storage or experimental conditions?
- Methodological Answer : Stability is assessed via accelerated degradation studies:
- Thermal Stability : Heating at 40–60°C in DMSO or PBS (pH 7.4) for 48 hours, monitored by HPLC .
- Photostability : Exposure to UV light (254 nm) identifies susceptible moieties (e.g., thiophene rings) .
- Hydrolytic Stability : Incubation in simulated gastric fluid (pH 1.2) or intestinal fluid (pH 6.8) quantifies degradation products .
Q. What challenges arise in purifying 3-(thiophen-2-yl)-triazolopyrazines, and how are they resolved?
- Methodological Answer : Challenges include co-elution of regioisomers and residual solvents (e.g., DMF). Solutions:
- Chromatography : Use of reverse-phase C18 columns with acetonitrile/water gradients resolves polar impurities .
- Recrystallization : Sequential solvent pairs (DMFA/i-propanol) improve crystal lattice formation .
- Derivatization : Boc-protection of amines simplifies separation before final deprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
